molecular formula C20H14N2O4 B15124005 Wee 1/Chk1 Inhibitor

Wee 1/Chk1 Inhibitor

Cat. No.: B15124005
M. Wt: 346.3 g/mol
InChI Key: BYBJRPZQCMIOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Wee 1/Chk1 Inhibitor is a class of molecules that target the Wee 1 and Chk1 kinases, which are crucial regulators of the cell cycle and DNA damage response pathways. These inhibitors have garnered significant attention in cancer research due to their potential to enhance the efficacy of existing chemotherapeutic agents by disrupting the cell cycle checkpoints that cancer cells rely on for survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wee 1/Chk1 Inhibitors typically involves multi-step organic synthesis. One common synthetic route includes the formation of a pyrrolo[3,4-c]carbazole core, followed by functionalization to introduce various substituents that enhance the inhibitory activity . Reaction conditions often involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and cyclization reactions under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of Wee 1/Chk1 Inhibitors involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, use of high-throughput screening for intermediates, and implementation of robust purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Wee 1/Chk1 Inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions are typically functionalized pyrrolo[3,4-c]carbazole derivatives with various substituents that enhance their inhibitory activity against Wee 1 and Chk1 kinases .

Scientific Research Applications

Wee 1/Chk1 Inhibitors have a wide range of scientific research applications:

Mechanism of Action

Wee 1/Chk1 Inhibitors exert their effects by targeting the Wee 1 and Chk1 kinases, which are key regulators of the G2/M checkpoint in the cell cycle. By inhibiting these kinases, the compounds prevent the activation of the checkpoint, leading to premature entry into mitosis and subsequent cell death. This mechanism is particularly effective in cancer cells, which often rely on these checkpoints to survive DNA damage induced by chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Wee 1/Chk1 Inhibitors are unique in their dual targeting of both Wee 1 and Chk1 kinases, providing a synergistic effect that enhances their efficacy in disrupting cell cycle checkpoints. This dual inhibition is particularly advantageous in cancer therapy, as it increases the likelihood of inducing cell death in cancer cells that rely on these checkpoints for survival .

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

9-hydroxy-4-phenyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione;hydrate

InChI

InChI=1S/C20H12N2O3.H2O/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24;/h1-9,21,23H,(H,22,24,25);1H2

InChI Key

BYBJRPZQCMIOPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O.O

Origin of Product

United States

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